molecular formula C9H7ClN2O B8302180 1-Chloro-6-hydroxy-4-methylphthalazine

1-Chloro-6-hydroxy-4-methylphthalazine

Cat. No. B8302180
M. Wt: 194.62 g/mol
InChI Key: NVRTZOUAYODFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09012217B2

Procedure details

A solution of 1-chloro-6-methoxy-4-methylphthalazine (7) (1.0 g, 4.8 mmol), 1.0 M boron tribromide (17.00 mmol) in dichloromethane (17 mL), and dichloromethane (50 mL) is stirred under argon at −78° C. for 0.5 h, at room temperature for 22 h, and at reflux for 4 h. After being cooled to room temperature, the mixture is diluted with H2O (100 mL) and sat. NaHCO3 (80 mL) and extracted with ethyl acetate (150 mL and 4×100 mL). The extract is washed (brine) and dried. Solvent is removed at reduced pressure to give 184 mg of an impure brown solid consisting of by-products. The aqueous layer is filtered, and the isolated solid is washed (H2O) and dried to give 640 mg (68%) of 8 as a yellow solid, mp >260° C. (dec). IR 3328, 2945, 1608, 1221 cm−1; 1H NMR (DMSO-d6) δ 2.74(s, 3H, CH3), 7.30 (d, J=1.8 Hz, 1H, 5-PhthH), 7.53 (dd, J=8.5, 1.8 Hz, 1H, 7-PhthH), 8.08 ppm (d, J=8.5 Hz, 1H, 8-PhthH).
Name
1-chloro-6-methoxy-4-methylphthalazine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
17 mmol
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:12]C)=[CH:9][CH:10]=2)[C:5]([CH3:14])=[N:4][N:3]=1.B(Br)(Br)Br>ClCCl.O.C([O-])(O)=O.[Na+]>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([OH:12])=[CH:9][CH:10]=2)[C:5]([CH3:14])=[N:4][N:3]=1 |f:4.5|

Inputs

Step One
Name
1-chloro-6-methoxy-4-methylphthalazine
Quantity
1 g
Type
reactant
Smiles
ClC1=NN=C(C2=CC(=CC=C12)OC)C
Name
Quantity
17 mmol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
17 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (150 mL and 4×100 mL)
WASH
Type
WASH
Details
The extract is washed (brine)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Solvent is removed at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NN=C(C2=CC(=CC=C12)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 184 mg
YIELD: CALCULATEDPERCENTYIELD 19.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.